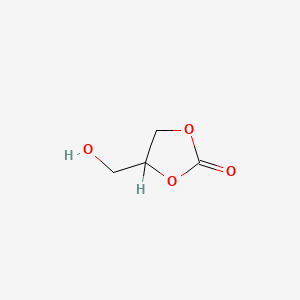

1,3-二氧戊环-2-酮,4-(羟甲基)-

描述

Synthesis Analysis

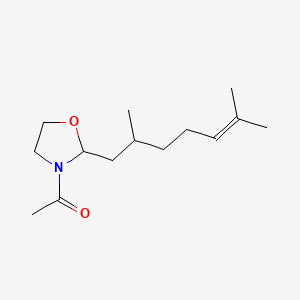

The synthesis of “1,3-Dioxolan-2-one, 4-(hydroxymethyl)-” derivatives has been achieved through different methodologies. For instance, a method involving phase transfer catalysis conditions has been used to prepare 4-hydroxymethyl-1,3-dioxolan-2-one with a 70% yield from 1-chloro-2,3-epoxypropane and alkali metal hydrogen carbonates (Kossev, Koseva, & Troev, 2003).

Molecular Structure Analysis

The crystal structure of a related compound, (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been synthesized and analyzed, showing a dioxolane ring connected to two aromatic rings with observed intramolecular hydrogen bonds contributing to the stabilization of the structure (Li, Wang, & Chen, 2001).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, forming novel structures. For instance, synthesis involving silylated bases yields [4,5-Bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, representing a novel class of compounds with potential biological activity (Brånalt, Kvarnström, Classon, & Samuelsson, 1996).

Physical Properties Analysis

The physical properties of “1,3-Dioxolan-2-one, 4-(hydroxymethyl)-” and its derivatives are crucial for their application in various scientific fields. The synthesis, lipase-catalyzed resolution, and analysis of (Hydroxymethyl)-1,3-dioxolan-4-ones reveal their potential as masked glycerol analogs for pharmaceutical building blocks, highlighting their physical properties (Hof & Kellogg, 1996).

科学研究应用

制备和催化:1,3-二氧戊环-2-酮,4-(羟甲基)-可以在相转移催化条件下以良好的收率制备,显示了该化合物在合成有机化学中的潜力 (科塞夫、科塞娃和特洛耶夫,2003)。

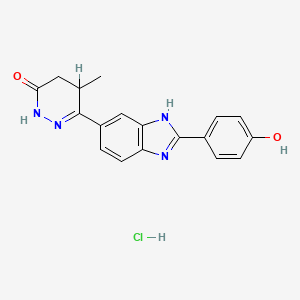

药物构建模块:该化合物已用于合成掩蔽甘油类似物,这些类似物可以用作药物的构建模块,特别是对于具有潜在 β 受体阻断活性的化合物 (霍夫和凯洛格,1996)。

聚合物化学应用:在聚合物化学中,它用于合成不含异氰酸酯的聚羟基氨基甲酸酯。这些聚羟基氨基甲酸酯表现出理想的性质,例如一系列玻璃化转变温度和分子量 (贝尼亚赫亚等人,2011)。

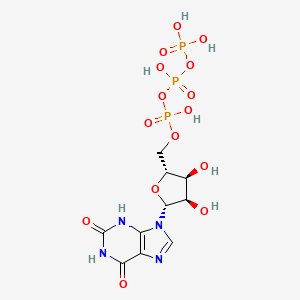

潜在的 HIV 抑制剂:1,3-二氧戊环-2-酮,4-(羟甲基)-的衍生物已被合成作为 HIV 的潜在抑制剂,尽管发现一些化合物在体外无效 (布兰特、夸恩斯特罗姆、克拉斯森和塞缪尔森,1996)。

农业和香料应用:有研究表明它可用于制造具有香料和除草剂醛残留物的衍生物 (鸭川、原元、中泽、杉浦和七泽,1981)。

胆碱能和胆碱能阻断活性研究:该化合物已被研究其在胆碱能和胆碱能阻断活性中的潜力,尤其是在了解毒蝇碱和季 1,3-二氧戊环系列中的构效关系方面 (特里格尔和贝莱奥,1962)。

多功能构建模块:它也被认为是一种多功能构建模块,特别是在环状碳酸酯的合成中,突出了其在可持续化学应用中的潜力 (索纳蒂等人,2013)。

未来方向

作用机制

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that similar compounds can be involved in various biochemical pathways, including those related to the metabolism of lignocellulosic sugars .

Pharmacokinetics

Similar compounds are known to have variable bioavailability, protein binding, metabolism, and elimination half-life .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Glycerol Carbonate can be influenced by various environmental factors. It’s known that similar compounds can be influenced by factors such as temperature, pH, presence of other compounds, and specific conditions of the reaction environment .

属性

IUPAC Name |

4-(hydroxymethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-1-3-2-7-4(6)8-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGYULNQJPJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862477 | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931-40-8 | |

| Record name | Glycerol carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyl dioxolanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolan-2-one, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxymethyl-1,3-dioxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYL DIOXOLANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15K4UUJ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main methods for synthesizing glycerol carbonate?

A1: Glycerol carbonate can be synthesized through several methods:

- Transesterification of glycerol with dimethyl carbonate (DMC): This method often utilizes heterogeneous base catalysts such as alkaline-earth metal oxides [, , ], hydrotalcites [], zeolites [], and clinoptilolites [].

- Direct carbonylation of glycerol with carbon dioxide: This approach is considered more sustainable but is thermodynamically limited [, , ]. It typically requires catalysts like metal oxides [, , , ] and dehydrating agents [, ].

- Glycerolysis of urea: This method utilizes readily available raw materials and often employs heterogeneous catalysts like metal oxides [, , ] and zeolites [].

- Selenium-catalyzed carbonylation of glycerol with carbon monoxide: This method, while effective, involves the use of selenium and carbon monoxide [].

Q2: What role does calcination temperature play in the catalytic activity of metal oxide catalysts for glycerol carbonate synthesis?

A2: Calcination temperature significantly influences the physicochemical properties of metal oxide catalysts, such as their crystallinity, surface area, and acid-base properties [, , ]. These properties, in turn, affect glycerol conversion and glycerol carbonate yield. For instance, in the synthesis of glycerol carbonate from glycerol and urea, ZnAl2O4 catalyst calcined at 500 °C exhibited the highest glycerol conversion and glycerol carbonate yield due to an optimal balance of acid and base sites [].

Q3: How does the choice of dehydrating agent affect glycerol carbonate synthesis via direct carbonylation?

A3: The choice of dehydrating agent is crucial in shifting the reaction equilibrium towards glycerol carbonate formation [, ]. Acetonitrile has been shown to be an effective dehydrating agent, achieving a glycerol carbonate yield of 17% with potassium carbonate as a catalyst [].

Q4: Can waste materials be used as catalysts for glycerol carbonate synthesis?

A4: Yes, waste materials like boiler ash, rich in various metal ions, have shown significant catalytic activity in converting glycerol to glycerol carbonate through reaction with urea [, , ]. The potassium ions present in boiler ash act as weak Lewis acids, promoting the selective transformation of glycerol into glycerol carbonate [].

Q5: Can glycerol carbonate be synthesized without a catalyst?

A5: While conventional methods heavily rely on catalysts, research indicates that glycerol carbonate can be synthesized via catalyst and solvent-free transesterification of glycerol with dimethyl carbonate using microwave heating []. This method achieved a 92% yield of glycerol carbonate in 30 minutes [].

Q6: What are the key properties of glycerol carbonate that make it a valuable compound?

A6: Glycerol carbonate possesses several attractive properties:* High boiling point and low vapor pressure: Makes it a suitable solvent for various applications.* Biodegradability and low toxicity: Offers environmental benefits over traditional solvents.* Presence of both hydroxyl and cyclic carbonate functional groups: Enables its use as a versatile building block in polymer synthesis [, ] and as a chemical intermediate.

Q7: What are the potential applications of glycerol carbonate?

A7: Glycerol carbonate finds applications in:

- Polymers: As a monomer for the synthesis of polyglycerol, polyurethanes [, ], and other polymers.

- Electrolytes: As a component in lithium-ion battery electrolytes [, ].

- Gas separation: As a component in membranes for carbon dioxide separation [].

Q8: Are there any studies on the use of glycerol carbonate in drug delivery systems?

A8: While the provided research doesn't explicitly focus on drug delivery, the biocompatibility and biodegradability of poly(1,2-glycerol carbonate) make it a promising material for biomedical and pharmaceutical applications []. Further research is needed to explore its potential in drug delivery systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。